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molecular formula C11H14N2O3 B3022273 Methyl 3-acetamido-4-(methylamino)benzoate CAS No. 256936-10-4

Methyl 3-acetamido-4-(methylamino)benzoate

Cat. No. B3022273
M. Wt: 222.24 g/mol
InChI Key: FFAXNGMXKZLZPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06228868B1

Procedure details

A solution of Example 75A (1.80 g, 10.0 mmol) in dichloromethane (100 mL) was treated sequentially with acetic anhydride (3.06 g, 30.0 mmol) and 10% NaHCO3 (100 mL) and stirred for 30 minutes. The organic layer was separated, washed with brine (30 mL), dried (MgSO4), filtered, concentrated until solid precipitated, treated with diethyl ether, and filtered to provide 1.66 g of desired product.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[NH:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6].[C:14](OC(=O)C)(=[O:16])[CH3:15].C([O-])(O)=O.[Na+]>ClCCl>[C:14]([NH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[NH:12][CH3:13])[C:5]([O:7][CH3:8])=[O:6])(=[O:16])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1NC
Name
Quantity
3.06 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated until solid
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
treated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C(=O)OC)C=CC1NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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